D-Cysteine Methyl Ester Hydrochloride
Overview
Description
D-Cysteine Methyl Ester Hydrochloride: is a chemical compound with the molecular formula C4H10ClNO2S and a molecular weight of 171.65 g/mol . It is the hydrochloride salt form of D-Cysteine Methyl Ester, which is the methyl ester derivative of the amino acid D-Cysteine. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
D-Cysteine Methyl Ester Hydrochloride, also known as H-D-Cys-OMe.HCl, is a derivative of the amino acid cysteine It’s known that cysteine derivatives can interact with various proteins and enzymes in the body .
Mode of Action
As a derivative of cysteine, it may participate in reactions involving thiol groups, which are known to play crucial roles in various biochemical processes .
Biochemical Pathways
Cysteine and its derivatives are known to be involved in numerous biochemical pathways, including protein synthesis and the regulation of cellular redox status .
Result of Action
This compound is used as a mucolytic and fluidifying agent for chronic and acute respiratory disorders . It is sold under the commercial names Delta in Paraguay, and Pectite and Zeotin in Japan . The compound helps to break down and thin mucus in the airways, making it easier to breathe .
Biochemical Analysis
Biochemical Properties
D-Cysteine Methyl Ester Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolism of cysteine and methionine, two sulfur-containing amino acids . The nature of these interactions is complex and involves multiple biochemical pathways .
Cellular Effects
This compound has various effects on cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to function in a novel antioxidative system in Escherichia coli .
Molecular Mechanism
The molecular mechanism of action of this compound is multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are complex and depend on the specific biochemical context .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it is generally true that the effects of biochemical compounds can vary significantly depending on the dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. In particular, it is involved in the metabolism of cysteine and methionine . It interacts with various enzymes and cofactors within these pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and depend on the specific cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Cysteine Methyl Ester Hydrochloride can be synthesized through the esterification of D-Cysteine with methanol in the presence of hydrochloric acid. The reaction typically involves the following steps:
- Dissolving D-Cysteine in methanol.
- Adding hydrochloric acid to the solution.
- Allowing the reaction to proceed at room temperature.
- Isolating the product by evaporating the solvent and recrystallizing the compound from an appropriate solvent .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of trimethylchlorosilane as a catalyst to enhance the esterification process. This method offers advantages such as mild reaction conditions, simple workup procedures, and high yields .
Chemical Reactions Analysis
Types of Reactions: D-Cysteine Methyl Ester Hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group (-SH) in the compound can be oxidized to form disulfides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: D-Cysteine Methyl Ester Hydrochloride is used as a building block for the synthesis of N,S-heterocycles and other complex organic molecules .
Biology: In biological research, this compound is utilized for the synthesis of peptides and proteins, as well as for studying the role of cysteine residues in enzymatic reactions .
Industry: In industrial applications, this compound is used as a stabilizing agent for the synthesis of gold nanoparticles, which have various applications in materials science and nanotechnology .
Comparison with Similar Compounds
L-Cysteine Methyl Ester Hydrochloride: Similar in structure but differs in the chirality of the cysteine residue.
L-Cystine Dimethyl Ester Hydrochloride: Contains a disulfide bond between two cysteine residues.
Uniqueness: D-Cysteine Methyl Ester Hydrochloride is unique due to its specific chirality (D-form) and its ability to participate in a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-sulfanylpropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.ClH/c1-7-4(6)3(5)2-8;/h3,8H,2,5H2,1H3;1H/t3-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOHXJZQBJXAKL-AENDTGMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CS)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CS)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70361-61-4 | |
Record name | D-Cysteine Methyl Ester Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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